![molecular formula C13H16N2 B13217693 2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)
2-[4-(Cyclopentylamino)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Cyclopentylamino)phenyl]acetonitrile is a chemical compound with the molecular formula C₁₃H₁₆N₂. It is known for its potential biological activity and diverse applications in scientific research. This compound is characterized by the presence of a cyclopentylamino group attached to a phenyl ring, which is further connected to an acetonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile typically involves the reaction of 4-bromoacetophenone with cyclopentylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
2-[4-(Cyclopentylamino)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used, such as amides or esters.
科学的研究の応用
2-[4-(Cyclopentylamino)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.
Industry: It is utilized as a building block for the synthesis of materials with specific properties.
作用機序
The mechanism of action of 2-[4-(Cyclopentylamino)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and differentiation.
類似化合物との比較
Similar Compounds
- 2-[4-(Cyclohexylamino)phenyl]acetonitrile
- 2-[4-(Cyclopropylamino)phenyl]acetonitrile
- 2-[4-(Cyclobutylamino)phenyl]acetonitrile
Uniqueness
2-[4-(Cyclopentylamino)phenyl]acetonitrile is unique due to the presence of the cyclopentylamino group, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-[4-(cyclopentylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2 |
InChIキー |
XETJLOFLKZYEPA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=CC=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
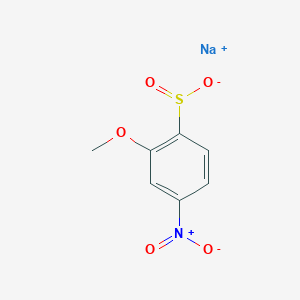
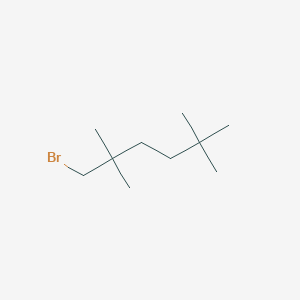
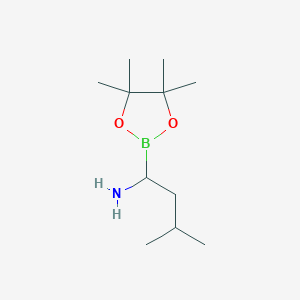
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
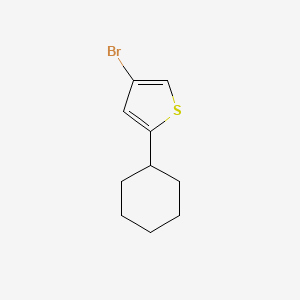
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
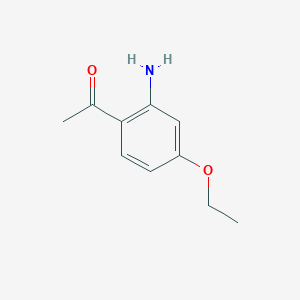
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
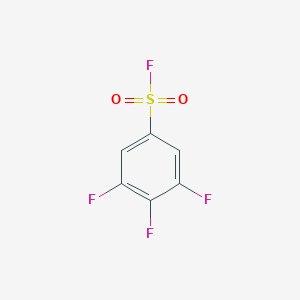
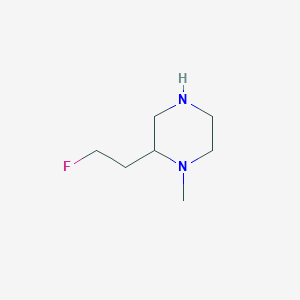
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)
